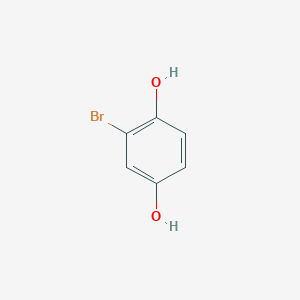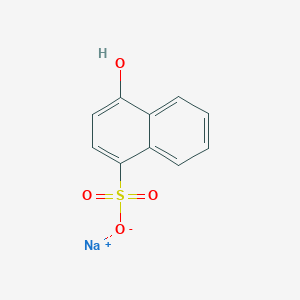
4-Pyridineacetic acid
描述
4-Pyridineacetic acid, also known as 4-pyridylacetic acid, is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, where the acetic acid group is attached to the fourth position of the pyridine ring. This compound is a white to off-white crystalline solid that is soluble in water and various organic solvents. It is commonly used as a reagent in chemical synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
4-Pyridineacetic acid can be synthesized through several methods. One common method involves the reaction of pyridine with bromoacetic acid or chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:
-
Reaction with Bromoacetic Acid
- Pyridine is reacted with bromoacetic acid in the presence of a strong acid catalyst.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization.
-
Reaction with Chloroacetic Acid
- Pyridine is reacted with chloroacetic acid under similar conditions as the bromoacetic acid reaction.
- The reaction mixture is heated, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Pyridineacetic acid undergoes various chemical reactions, including:
-
Oxidation
- Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
- The major product formed is 4-pyridinecarboxylic acid.
-
Reduction
- Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride.
- The major product formed is 4-pyridinemethanol.
-
Substitution
- Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.
- Common reagents include halogens, alkylating agents, and nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nitrating agents (nitric acid).
科学研究应用
4-Pyridineacetic acid has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the preparation of heterocyclic compounds and catalysts.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and receptors.
-
Medicine
- Explored for its potential therapeutic properties.
- Used in the development of pharmaceutical intermediates.
-
Industry
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals and materials .
作用机制
The mechanism of action of 4-pyridineacetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their function and leading to therapeutic effects .
相似化合物的比较
4-Pyridineacetic acid can be compared with other similar compounds, such as:
-
2-Pyridineacetic Acid
- Similar structure but with the acetic acid group attached to the second position of the pyridine ring.
- Different reactivity and applications due to the positional isomerism.
-
3-Pyridineacetic Acid
- Acetic acid group attached to the third position of the pyridine ring.
- Exhibits distinct chemical properties and uses.
-
4-Pyridinecarboxylic Acid
- Carboxylic acid group directly attached to the pyridine ring.
- Used in different chemical reactions and applications compared to this compound .
This compound is unique due to its specific position of the acetic acid group, which influences its reactivity and interactions in various chemical and biological contexts.
属性
IUPAC Name |
2-pyridin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXAIBDCHBNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067382 | |
| Record name | 4-Pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28356-58-3 | |
| Record name | 4-Pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28356-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028356583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2796229G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-pyridineacetic acid influence its reactivity compared to similar compounds like phenylacetic acid?
A1: Research has shown that the presence of the nitrogen atom in the pyridine ring of this compound significantly influences its reactivity compared to phenylacetic acid, which has a benzene ring. A study [] investigating the reaction rates of diazodiphenylmethane (DDM) with various substituted phenylacetic acids and pyridineacetic acids, including this compound, in different alcohols, revealed key differences. The study calculated Hammett ρ values, which quantify the susceptibility of a reaction to electronic effects of substituents. The results indicated that the transmission of electronic effects through the pyridineacetic acid system differs from that in the phenylacetic acid system. This difference arises from the nitrogen atom's electronegativity and its influence on the electron density distribution within the pyridine ring. Consequently, this compound exhibits different reactivity and reaction rates compared to similarly substituted phenylacetic acids.
Q2: Has this compound been used in the synthesis of other compounds, and if so, can you provide an example?
A2: Yes, this compound derivatives have been utilized in the synthesis of complex molecules. One notable example is its application in synthesizing indoloquinolizidine alkaloids []. Specifically, the synthesis of ochromianine, an alkaloid found in the Neisosperma miana plant, employed a derivative of this compound, namely (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester, as a key building block. This highlights the versatility of this compound derivatives as valuable intermediates in synthesizing natural products and other complex molecules.
Q3: Are there any studies investigating the potential medicinal applications of this compound derivatives?
A3: While direct medicinal applications of this compound are not extensively discussed in the provided research, there is evidence suggesting that its derivatives have potential in this area. For instance, esters of this compound have been identified as potential inhibitors of cytochrome P450-dependent aromatase []. This enzyme plays a crucial role in the biosynthesis of estrogens from androgens. Consequently, inhibitors of aromatase are of interest in treating estrogen-dependent diseases like breast cancer. The research highlights the potential of this compound derivatives as scaffolds for developing novel therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















